molecular formula C10H12O2 B13334707 1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol

1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13334707
M. Wt: 164.20 g/mol
InChI Key: RCGUUXSJFPLVHJ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol (CAS 1822831-09-3) is an indanol derivative with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This chiral compound features both a primary alcohol and a secondary alcohol functional group on a fused ring system, making it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize such chiral indanol scaffolds as precursors for the development of more complex molecules, such as chiral Schiff base ligands . These ligands are of significant interest for their interactions with biomolecules like DNA and their potential in creating compounds with bioactive properties, including anticancer activity . The structural features of this diol make it a versatile intermediate for constructing molecules with specific three-dimensional architecture, which is crucial for studying stereoselective reactions and developing pharmaceutical agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C10H12O2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-12H,5-6H2

InChI Key

RCGUUXSJFPLVHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)CO)O

Origin of Product

United States

Preparation Methods

Table 1: Summary of Synthesis Routes for 1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol

Route Starting Material Key Reagents Conditions Yield References
Hydroxymethylation 2,3-Dihydro-1H-inden-2-ol derivatives Formaldehyde, HCl or NaOH 60–80°C, 2–4 hours 70–85% ,
Reduction + Hydroxymethylation Indene derivatives LiAlH4, formaldehyde Room temp, 12–24 hours 65–78%
Carboxylation + Reduction Indene-based carboxylic acids CO2, reducing agents Elevated pressure, 24 hours Variable

Figure 1: General Reaction Scheme for Hydroxymethylation

Indene derivative + Formaldehyde → this compound

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The dihydroindene scaffold is versatile, with modifications influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Molecular Weight Key Applications/Findings Reference
1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol -OH (C2), -CH₂OH (C1) C₁₀H₁₂O₂ 164.20 Synthetic intermediate; limited bioactivity data
2,3-Dihydro-1,1-dimethyl-1H-inden-4-ol -OH (C4), -CH₃ (C1, C1) C₁₁H₁₄O 162.23 No reported bioactivity; structural studies
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol -OH (C5), -C(CH₃)₃ (C6) C₁₃H₁₈O 190.28 Potential antioxidant; industrial applications
2,3-Dihydro-1H-inden-1-ol -OH (C1) C₉H₁₀O 134.18 Chiral auxiliary in asymmetric synthesis
Methyl 5-chloro-2,3-dihydro-1-oxo-1H-inden-2-carboxylate -Cl (C5), -COOCH₃ (C2), =O (C1) C₁₂H₁₁ClO₃ 238.67 Intermediate for agrochemicals (e.g., indoxacarb)

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The dual hydroxyl groups in this compound enhance its polarity compared to mono-substituted analogues like 2,3-dihydro-1H-inden-1-ol. This property may influence solubility and crystallinity in drug formulations.

Biological Activity

1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H12O2
  • Molecular Weight : 164.20 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains of bacteria and fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 Value (µM)
K562 (leukemia)0.028
MCF7 (breast cancer)0.087
A549 (lung cancer)0.045

The mechanism of action involves binding to the colchicine site on tubulin, leading to the inhibition of tubulin polymerization, which is crucial for cell division. This results in G2/M phase arrest and subsequent apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The hydroxymethyl group allows for hydrogen bonding with various biological molecules, influencing their function.
  • Metabolic Transformations : The compound may undergo metabolic changes in vivo, leading to the formation of active metabolites that exert biological effects.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer effects .

Case Studies

Several studies highlight the efficacy of this compound in different biological contexts:

  • Study on Antimicrobial Activity : In a study focusing on novel derivatives of indanols, it was found that modifications to the hydroxymethyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : A comparative analysis demonstrated that derivatives of this compound exhibited varying degrees of antiproliferative activity across different cancer cell lines, emphasizing the importance of structural modifications for enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or catalytic reduction. For example, enantiomerically pure analogs are synthesized using chiral auxiliaries or asymmetric catalysis. Reaction parameters like solvent polarity (e.g., MeOH vs. DMF), temperature (room temp vs. reflux), and catalysts (e.g., Rh complexes) significantly impact stereochemical outcomes and yields .
  • Key Data : In , a 38% yield was achieved for a dihydroindenol derivative using MeOH as a solvent and a multi-step protocol. Optimization via column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) improves purity .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Assign stereochemistry via coupling constants (e.g., δ 23D = +89.1 for (1S,2S)-enantiomers in MeOH) and compare with enantiomeric standards .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III generates thermal ellipsoid plots to visualize bond angles and torsional strain .
    • Key Data : provides IUPAC identifiers (C9H10O, MW 134.18) and InChIKey (YIAPLDFPUUJILH-UHFFFAOYSA-N), critical for database cross-referencing .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution assays. Antifungal activity can be tested against C. albicans .
  • Key Data : In , a related indenone derivative showed strong inhibition (MIC <10 µg/mL) against E. coli and B. subtilis.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives, and what analytical methods validate stereochemical purity?

  • Methodology : Use chiral catalysts (e.g., Rh with phosphine ligands) or enzymatic resolution. Validate via polarimetry (e.g., δD values in MeOH) and chiral HPLC .
  • Case Study : employed a cis-(1S,2R)-amino-2-indanol scaffold as a tyrosine mimic in aggrecanase inhibitors, achieving >95% enantiomeric excess (ee) using asymmetric hydrogenation .

Q. What computational approaches predict electronic properties and reactivity, and how do they correlate with experimental data?

  • Methodology : Perform DFT calculations (B3LYP/6-31G(d,p)) to compute HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and global reactivity descriptors (e.g., electrophilicity index) .
  • Key Findings : In , a HOMO-LUMO gap of 4.2 eV for a dihydroindenone analog correlated with its high chemical stability and antimicrobial activity.

Q. How do structural modifications (e.g., hydroxyl vs. hydroxymethyl groups) influence pharmacological target binding?

  • Methodology : Conduct molecular docking (e.g., AutoDock Vina) and MD simulations to compare binding affinities to enzymes like acetylcholinesterase (AChE) or aggrecanase. Validate via IC50 assays .
  • Case Study : showed that substituents on the indenone ring (e.g., methoxy groups) enhanced AChE inhibition by 10-fold due to π-π stacking with Trp84 in the active site gorge .

Q. How can contradictory data in biological activity or synthetic yields be resolved?

  • Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use statistical tools (e.g., ANOVA) to identify variables like trace moisture or catalyst deactivation .
  • Example : noted that Rh-catalyzed cyclocarbonylation of arylacetylenes gave inconsistent yields (50–90%) until trace water was excluded, stabilizing the catalyst .

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